molecular formula C17H22N4O4S B3000207 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 685837-46-1

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

カタログ番号 B3000207
CAS番号: 685837-46-1
分子量: 378.45
InChIキー: TZJLTYONTCJLOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

作用機序

The mechanism of action of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves the inhibition of certain enzymes, including carbonic anhydrase IX and XII. These enzymes are overexpressed in cancer cells and play a crucial role in the growth and survival of cancer cells. Inhibition of these enzymes leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. Additionally, it has been reported to exhibit low toxicity and high selectivity towards cancer cells.

実験室実験の利点と制限

One of the main advantages of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is its potential as a selective anticancer agent. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for further development. However, one of the limitations is its complex synthesis method, which may limit its scalability for large-scale production.

将来の方向性

There are several future directions for the research and development of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide. One potential direction is the optimization of its synthesis method to improve scalability and reduce costs. Another direction is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to investigate its potential applications in other fields, such as neurology and immunology.
Conclusion:
In conclusion, 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a promising compound with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its complex synthesis method, low toxicity, and high selectivity towards cancer cells make it a promising candidate for further development. Further studies are needed to optimize its synthesis method, develop more potent analogs, and investigate its potential applications in other fields.

合成法

The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-cyclohexyl-N-methylsulfamide and 4-aminobenzamide. The final product is obtained after purification and characterization using various analytical techniques.

科学的研究の応用

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. Additionally, it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.

特性

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-12-19-20-17(25-12)18-16(22)13-8-10-15(11-9-13)26(23,24)21(2)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJLTYONTCJLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。